molecular formula C22H23NO6 B1390400 Fmoc-DL-2-aminoheptanedioic acid CAS No. 161125-38-8

Fmoc-DL-2-aminoheptanedioic acid

Cat. No.: B1390400
CAS No.: 161125-38-8
M. Wt: 397.4 g/mol
InChI Key: WNGQUSSMDLUWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-2-aminoheptanedioic acid is a chemical compound with the molecular formula C22H23NO6 and a molecular weight of 397.43 . It is used for research purposes .


Molecular Structure Analysis

The this compound molecule contains a total of 54 bonds. There are 31 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

This compound has a predicted density of approximately 1.31 g/cm3 and a predicted refractive index of n20D 1.60 . Its boiling point is predicted to be 666.1±55.0 °C and it has a predicted pKa of 3.85±0.21 .

Scientific Research Applications

Fmoc-DL-2-aminoheptanedioic acid has a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. In synthetic chemistry, this compound is used as a building block for the synthesis of peptides, peptidomimetics, and other small molecules. This compound is also used in the synthesis of peptide libraries, which are used in drug discovery and development. In biochemistry, this compound is used as a substrate for the synthesis of enzymes, antibodies, and other proteins. In pharmacology, this compound is used as a building block for the synthesis of small molecule drugs and drug candidates.

Advantages and Limitations for Lab Experiments

The use of Fmoc-DL-2-aminoheptanedioic acid in laboratory experiments has several advantages. This compound is a versatile building block for the synthesis of peptides, peptidomimetics, and other small molecules, and it is also a substrate for the synthesis of enzymes, antibodies, and other proteins. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not soluble in water, and it is also not very soluble in organic solvents. Furthermore, this compound is not very stable in the presence of strong acids and bases, and it can also be degraded by UV light.

Future Directions

The potential future directions for the use of Fmoc-DL-2-aminoheptanedioic acid are numerous. This compound could be used to create new and improved peptide libraries for drug discovery and development, as well as new and improved enzymes and other proteins for biotechnology applications. This compound could also be used to create novel small molecule drugs and drug candidates, as well as new and improved peptidomimetics for pharmacological applications. Furthermore,

Safety and Hazards

Fmoc-DL-2-aminoheptanedioic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (Category 3). It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c24-20(25)12-6-5-11-19(21(26)27)23-22(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGQUSSMDLUWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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